ethyl 2-ethyl-4-(2-nitrophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate -

ethyl 2-ethyl-4-(2-nitrophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

Catalog Number: EVT-5199478
CAS Number:
Molecular Formula: C20H22N2O5
Molecular Weight: 370.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 2′-amino-5′-oxo-1′-(4-phenylthiazol-2-yl)-2-(phenylthio)-1′,4′,5′,6′,7′,8′-hexahydro-[3,4′-biquinoline]-3′-carboxylate

    Compound Description: This compound represents a biquinoline-phenylthiazole hybrid exhibiting promising antimicrobial and anticancer activity. [] It displayed potent inhibitory activity against EGFR and the A549 cancer cell line. []

Methyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-quinoline-3-carboxylate

    Compound Description: This compound, with its determined crystal structure, highlights the structural characteristics of the hexahydroquinoline scaffold. []

Methyl 2,7,7-Trimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

    Compound Description: The crystal structure analysis of this compound provides insights into the conformation of the 1,4-dihydropyridine (1,4-DHP) ring and its relationship to the cyclohexanone ring within the hexahydroquinoline scaffold. [] It demonstrates the characteristic boat conformation of the 1,4-DHP ring with the aryl substituent in a pseudo-axial orientation. []

3-Acetyl-2,7,7-trimethyl-4-phenyl-1,4,5,6,7,8-hexahydro-5-quinolone

    Compound Description: This compound, investigated alongside methyl 2,7,7-trimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, emphasizes the impact of substituents on intermolecular interactions and crystal packing. [] Despite variations in substituents, both compounds display similarities in the conformations of the 1,4-DHP and cyclohexanone rings. []

4-(3-Methoxy-phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-quinoline-3-carboxylic acid ethyl ester

    Compound Description: The crystal structure of this compound emphasizes the structural diversity accessible through modifications at the 2- and 4-positions of the hexahydroquinoline core. []

4-(3,4-dimethyl-phenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-quinoline-3-carboxylic acid ethyl ester

    Compound Description: The crystal structure of this compound provides detailed information about the bond lengths, angles, and conformation of the hexahydroquinoline framework. []

2,7,7-Trimethyl-3-ethoxycarbonyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline

    Compound Description: Synthesized using microwave irradiation, this compound emphasizes the efficiency of modern synthetic techniques in producing hexahydroquinoline derivatives. [] Its crystal structure reveals a boat conformation for the pyridine ring and an envelope conformation for the fused six-membered ring. []

Ethyl 2-methyl-4-(5-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

    Compound Description: The crystal structure of this compound, with its unique thiophene substituent, expands the scope of structural diversity within the hexahydroquinoline family. []

2-Ethyl-3-carbmethoxy-4-aryl-5-oxo-1,4,5,6,7,8-hexahydroquinoline Derivatives

    Compound Description: This series of twelve compounds, characterized for calcium modulatory activities, showcases the potential of modifying the 4-aryl substituent to influence biological activity. [] Notably, compounds with specific substitutions at the 4-aryl position demonstrated significant calcium antagonistic activity. []

Ethyl 2,7,7-trimethyl-4-(1-methyl-1H-indol-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

    Compound Description: The crystal structure analysis of this compound details the conformational preferences of the cyclohexene and 1,4-dihydropyridine rings within the hexahydroquinoline system. [] It highlights the influence of the bulky indole substituent on the overall molecular shape. []

Racemic Ethyl 4-(2-Fluorophenyl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

    Compound Description: This compound, with potential calcium modulatory properties, provides insights into the conformational effects of fluorine substitution on the aryl ring. [] The crystal structure analysis reveals a shallow boat conformation for the 1,4-dihydropyridine ring and a half-chair conformation for the quinoline ring. []

Ethyl 4-(5-bromo-1H-indol-3-yl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

    Compound Description: The crystal structure of this compound reveals two independent molecules in the asymmetric unit, each exhibiting a different twist of the 5-bromo-1H-indole ring relative to the hexahydroquinoline ring. [] This finding highlights the flexibility within the molecule and its potential to adopt different conformations upon binding to biological targets. []

Ethyl 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

    Compound Description: The crystal structure of this compound provides details on the conformations of the dihydropyridine and cyclohexenone rings within the hexahydroquinoline system. [] The presence of three methoxy groups on the phenyl ring suggests potential interactions with biological targets through hydrogen bonding or other non-covalent interactions. []

Ethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

    Compound Description: This compound serves as a crucial intermediate in synthesizing novel 2-chloroquinoline-based polyhydroquinolines. [] Its reaction with substituted 2,4-dichloroquinolines, facilitated by K2CO3, leads to the formation of new polyhydroquinoline derivatives, demonstrating its versatility as a synthetic precursor. []

Ethyl 4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

    Compound Description: This compound, with its determined crystal structure, showcases the structural features commonly observed in hexahydroquinoline derivatives. [] The crystallographic data provides valuable information for understanding the spatial arrangement of atoms and the overall molecular geometry of this class of compounds. []

Ethyl 4-(3,4-dimethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

    Compound Description: The crystal structure of this compound provides detailed insights into the bond lengths, bond angles, and torsional angles that define its three-dimensional structure. [] This information is essential for understanding its potential interactions with biological targets and for guiding the design of new analogs with improved pharmacological properties. []

Ethyl 4-(5-bromo-2-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

    Compound Description: The crystal structure of this compound offers detailed information about its molecular conformation, including the dihedral angle between the heterocyclic ring and the pendant aromatic ring. [] The presence of a hydroxyl group on the aromatic ring introduces the potential for hydrogen bonding interactions with biological targets. []

7-phenyl-5-oxo-4-substituted-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid ethyl ester

    Compound Description: This compound represents a class of hexahydroquinoline derivatives synthesized efficiently using a one-pot, non-catalyzed reaction involving 5-phenyl-1,3-cyclohexanedione. [] This synthetic approach highlights the accessibility and potential for scalable production of structurally diverse hexahydroquinolines. []

2-Ethyl-3-carbmethoxy-4-aryl-5-oxo-6,6-dimethyl-1,4,5,6,7,8-hexahydroquinoline Derivatives

    Compound Description: This series of 23 novel compounds, synthesized and screened for calcium antagonistic activities, highlights the significance of the 2-ethyl-3-carbmethoxy-4-aryl-5-oxo-1,4,5,6,7,8-hexahydroquinoline scaffold for developing potential therapeutic agents. [] Several compounds within this series demonstrated promising calcium antagonistic activities, particularly compounds 9, 10, and 19. []

Ethyl 2,7,7-Trimethyl-4-(4′-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

    Compound Description: Synthesized in an aqueous medium using triethylbenzylammonium chloride (TEBA), this compound demonstrates the feasibility of eco-friendly synthetic methods for preparing hexahydroquinoline derivatives. [, ] Its crystal structure reveals a boat conformation for the pyridine ring and a half-chair conformation for the fused six-membered ring, similar to other related compounds. [, ]

(S)-2-[Benzyl(phenyl)amino]ethyl 5-(5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydro-2, 6-dimethyl-4-(3-nitrophenyl)-3-pyridinecarboxylate (NZ-105)

    Compound Description: This compound, also known as NZ-105, is a potent calcium antagonist with a chiral center in the 1,4-dihydropyridine ring. [] Studies have shown that the S-enantiomer exhibits higher calcium antagonism activity compared to the R-enantiomer. [] NZ-105 demonstrates promising therapeutic potential for cardiovascular diseases due to its calcium-blocking properties.

    Compound Description: NIP-101 is another potent calcium antagonist with a 1,4-dihydropyridine ring and a 3-nitrophenyl substituent. [] Studies have investigated the biological activities of its six optical isomers, revealing that the calcium-antagonistic and hypotensive activities are primarily influenced by the absolute configuration at a specific stereogenic center in the 1,4-dihydropyridine ring. []

2-[benzyl(phenyl)amino]ethyl 1,4-dihydro-2,6-dimethyl-5-(5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorina n-2-yl)-1-(2-morpholinoethyl)-4-(3-nitrophenyl)-3-pyridinecarboxylate (PAK-200)

    Compound Description: PAK-200, a dihydropyridine analogue, displays a unique ability to reverse multidrug resistance in tumor cells. [] It inhibits the efflux pump P-glycoprotein, thereby enhancing the efficacy of anticancer drugs like Adriamycin. [] Its dual action as a calcium antagonist and a multidrug resistance reverser makes it a promising candidate for cancer treatment.

2-[(2-methylacryloyl)oxy]ethyl 4-(3,5-dibromo-2-hydro[1]xyphenyl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (HM12)

    Compound Description: HM12, a hexahydroquinoline derivative with calcium channel blocking (CCB) activity, shows promise in mitigating doxorubicin-induced cardiotoxicity. [] Studies demonstrated its effectiveness in preventing cardiac damage, reducing oxidative stress, and improving heart function in rats treated with doxorubicin. []

Properties

Product Name

ethyl 2-ethyl-4-(2-nitrophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

IUPAC Name

ethyl 2-ethyl-4-(2-nitrophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

Molecular Formula

C20H22N2O5

Molecular Weight

370.4 g/mol

InChI

InChI=1S/C20H22N2O5/c1-3-13-19(20(24)27-4-2)17(12-8-5-6-10-15(12)22(25)26)18-14(21-13)9-7-11-16(18)23/h5-6,8,10,17,21H,3-4,7,9,11H2,1-2H3

InChI Key

OHPHPQGVFJPTGQ-UHFFFAOYSA-N

SMILES

CCC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3[N+](=O)[O-])C(=O)OCC

Canonical SMILES

CCC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3[N+](=O)[O-])C(=O)OCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.